molecular formula C7H8N2O3S2 B1488731 2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2090296-17-4

2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B1488731
CAS RN: 2090296-17-4
M. Wt: 232.3 g/mol
InChI Key: GQGNUWDTHPPMGZ-UHFFFAOYSA-N
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Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity .


Synthesis Analysis

Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Molecular Structure Analysis

The ring structure of isothiazole is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common .


Chemical Reactions Analysis

Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .


Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C (237 °F; 387 K) .

Scientific Research Applications

Anti-Cancer Agents

Thieno[2,3-d]pyrimidines have been synthesized and evaluated as potential anti-cancer agents . They target EGFRWT and EGFRT790M, which are transmembrane protein tyrosine kinases often overexpressed in many types of cancers . The compounds were found to be effective against cancer cell lines .

Antimicrobial Properties

The synthesized compounds have shown promising antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs .

Cytotoxicity Evaluation

The compounds have been tested for cytotoxicity against various cell lines such as MCF-7, HepG-2, HCT-116, and A549 . This could be useful in studying the effects of these compounds on cell viability and proliferation .

Kinase Inhibitory Effect

Some compounds have shown powerful inhibitory effects against EGFRWT and EGFRT790M . This suggests potential applications in the development of kinase inhibitors, which are important in cancer treatment .

Antioxidant Activity

One of the compounds demonstrated high antioxidant activity, with a radical scavenging activity of 78% . This suggests potential applications in the development of antioxidant drugs .

Antiviral Activity

Thieno[2,3-d]pyrimidine derivatives have been tested for antiviral activity against the influenza virus H5N1 . This suggests potential applications in the development of new antiviral drugs .

RIPK2 Inhibitors

Novel thieno[2,3-d]pyrimidine derivatives have been developed as RIPK2 inhibitors . RIPK2 is a key regulator of both innate and adaptive immunity, and its inhibitors can be used to treat a variety of inflammatory diseases .

Safe Compounds

Some compounds were found to be safe, non-hepatotoxic, non-carcinogenic, non-immunotoxic, non-mutagenic, and non-cytotoxic . This suggests potential applications in the development of safe therapeutic drugs .

properties

IUPAC Name

2-(2-aminoethyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S2/c8-2-3-9-7(10)6-5(1-4-13-6)14(9,11)12/h1,4H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGNUWDTHPPMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1S(=O)(=O)N(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
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2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
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2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

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